molecular formula C13H16O6 B600840 QS-4 CAS No. 58186-01-9

QS-4

Cat. No.: B600840
CAS No.: 58186-01-9
M. Wt: 268.27
InChI Key:
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Description

QS-4, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.27. The purity is usually > 95%.
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Scientific Research Applications

  • Gene Quantification using Real-Time Quantitative PCR :

    • Real-time quantitative PCR (Q-PCR) has transformed from an experimental tool into a mainstream scientific technology. It is used in applications like measuring mRNA expression levels, DNA copy number, and viral titers. The technology's proliferation is due to more affordable instrumentation and reagents. Successful application requires careful assay design, template preparation, and analytical methods for accurate gene quantification (Ginzinger, 2002).
  • Advancements in Bacterial Quorum Sensing Research :

    • Bacterial quorum sensing (QS) research has led to a deeper understanding of how bacteria communicate and coordinate activities. This knowledge has potential applications in developing new medicines for infectious diseases and in understanding social behaviors in biology (Whiteley et al., 2017).
  • Quantified Self in Big Data Science and Biological Discovery :

    • The concept of the quantified self (QS) in big data science involves self-tracking of biological, physical, behavioral, or environmental information. This approach offers opportunities for new models in QS data collection, integration, and analysis, potentially leading to applications in behavior change and health optimization (Swan, 2013).
  • Quorum Sensing in Proteobacteria and Medical Applications :

    • Research on acyl-homoserine lactone quorum sensing in Proteobacteria, especially in Pseudomonas aeruginosa, has provided insights into the social nature and evolutionary stability of QS-controlled behaviors. Understanding these dynamics is important for the development of QS-inhibiting drugs and the study of resistance evolution (Schuster et al., 2013).

Mechanism of Action

Target of Action

The primary target of QS-4, a quorum sensing (QS) molecule, is the bacterial population. QS is a mechanism that allows bacteria to monitor their population density and regulate gene expression accordingly . This compound, like other QS molecules, is involved in cell-to-cell communication, enabling bacteria to detect and respond to changes in cell population density .

Mode of Action

This compound interacts with its targets by regulating gene expression based on dynamic environmental cues . It is part of a cellular signaling process that allows individual bacteria within colonies to coordinate and carry out colony-wide functions . This compound, like other QS molecules, is produced and secreted by bacteria, and its concentration in the environment increases as the bacterial population grows .

Biochemical Pathways

This compound affects various biochemical pathways in bacteria. It regulates a series of physiological and biochemical functions, such as biofilm formation, conjugation, competence, bacteriocin production, and pathogenesis . These functions are achieved by bacteria producing, secreting, sensing, and responding to this compound .

Pharmacokinetics

The pharmacokinetics of this compound, like other QS molecules, involves its production, secretion, sensing, and response by bacteria . .

Result of Action

The action of this compound results in coordinated bacterial behavior. It enables bacteria to restrict the expression of specific genes to high cell densities, where the resulting phenotypes will be most beneficial . This can lead to effects such as increased virulence, biofilm formation, and antibiotic resistance .

Action Environment

The action of this compound is influenced by environmental factors. Physical factors such as pH, temperature, water, and oxygen availability are known to influence the sensing processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound QS-4 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-aminobenzonitrile, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium methoxide in methanol to form 2,4-dichloro-5-nitro-3-methoxypyrimidine.", "Step 2: 2-aminobenzonitrile is reacted with sodium hydride in dimethylformamide to form 2-amino-1-benzonitrile.", "Step 3: 2,4-dichloro-5-nitro-3-methoxypyrimidine and 2-amino-1-benzonitrile are reacted together in the presence of potassium carbonate in dimethylformamide to form 2-(2,4-dichloro-5-nitrophenylamino)benzonitrile.", "Step 4: 2-(2,4-dichloro-5-nitrophenylamino)benzonitrile is reduced with palladium on carbon in ethanol to form the final product, QS-4." ] }

CAS No.

58186-01-9

Molecular Formula

C13H16O6

Molecular Weight

268.27

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone

Origin of Product

United States
Customer
Q & A

Q1: What is QS-4 and how is it formed?

A1: this compound, chemically known as 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, is a metabolite of the drug idebenone (CV-2619). [, ] It is formed through a series of metabolic reactions. Idebenone undergoes side-chain oxidation followed by beta-oxidation, leading to the formation of QS-10, QS-8, and QS-6. Further beta-oxidation of QS-6 results in the formation of this compound. [, ]

Q2: What are the major metabolic pathways of idebenone in rats and dogs?

A2: The primary metabolic pathway of idebenone in both rats and dogs involves the shortening of its side chain through oxidation, resulting in the sequential formation of metabolites: QS-10, QS-8, QS-6, and ultimately, this compound. [, ] These metabolites can undergo further modifications, including reduction of the quinone ring to a hydroquinone form, followed by conjugation with sulfate or glucuronide groups. [, ]

Q3: What is the predominant metabolite of idebenone found in the plasma and urine of rats and dogs?

A3: Dihydro this compound sulfate, a conjugated form of the reduced this compound metabolite, is the primary metabolite detected in the plasma and urine of both rats and dogs following idebenone administration. []

Q4: What is the main metabolite found in the bile of rats after idebenone administration?

A4: Dihydro QS-10 glucuronide, a conjugated form of the reduced QS-10 metabolite, is the major metabolite observed in the bile of rats following idebenone administration. []

Q5: How can this compound be utilized to identify ferroptosis?

A5: this compound, a quinoxalinone-based fluorescent probe containing a reactive aromatic thioether group, can be employed to detect ferroptosis. [] In the presence of elevated levels of reactive oxygen species (ROS) and hemeoxygenase-1 (HO-1), characteristic indicators of ferroptosis, this compound undergoes oxidation. [] This oxidation transforms this compound into its sulfoxide derivative, QSO-4, resulting in a noticeable shift in fluorescence emission from red to green. [] This distinct color transition serves as a visual indicator of ferroptosis occurrence.

Q6: What are the advantages of using this compound as a fluorescent probe for ferroptosis identification?

A6: this compound offers specific and rapid detection of ferroptosis in living cells and tissues, addressing a previous challenge in the field. [] The reaction-induced color conversion from red to green provides a clear visual signal upon interaction with specific biochemical markers of ferroptosis. []

Q7: How were the thermal histories of ochre fragments from Qafzeh Cave determined?

A8: Researchers analyzed the thermal activation characteristics of the 110°C thermoluminescence (TL) peak in quartz grains extracted from the ochre fragments. [] By comparing these characteristics to those of natural ochre and laboratory-heated samples, scientists were able to deduce the past thermal exposure of the archaeological ochre. []

Q8: What is the role of this compound in preventing PDC bit balling in drilling fluids?

A9: this compound, in this context referring to calcium carbonate, is a key component in a drilling fluid formula designed to prevent polycrystalline diamond compact (PDC) bit balling. [] This formulation, with specific ratios of treating agents, helps to maintain drilling fluid properties that reduce frictional resistance and prevent sticking, enhancing drilling efficiency. []

Q9: How does this compound contribute to the control of suspended sediment discharge in volcanic ash soil regions?

A10: Research on controlling suspended sediment discharge in small river basins covered with volcanic ash soil, primarily in snowy and cold regions, involves analyzing sediment characteristics. [] While this compound is not specifically mentioned, the study highlights the importance of understanding the unique properties of volcanic ash soil, which is light, loosely consolidated, and prone to erosion during snowmelt. [] This information is crucial for developing effective sediment control strategies.

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